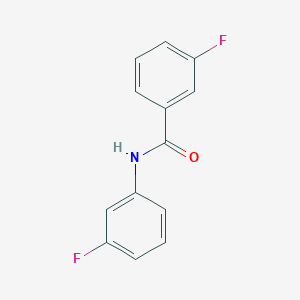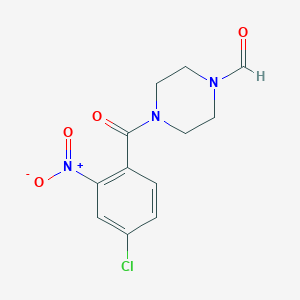![molecular formula C20H17N3O4 B5863217 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B5863217.png)
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is an organic compound that features a naphthalene ring, an amide group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide typically involves the reaction of 2-naphthol with 2-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an amide group.
2-naphthalen-2-yloxy-N-(pyridin-3-ylmethylideneamino)propanamide: Similar in structure but contains a pyridinyl group instead of a nitrophenyl group.
Uniqueness
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is unique due to the presence of both the naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-11-8-16-4-2-3-5-17(16)12-19)20(24)22-21-13-15-6-9-18(10-7-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWHIOJIULYPQ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5863146.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5863168.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-[(4-Nitrophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B5863198.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
![N-[(2-chlorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B5863230.png)

![4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B5863240.png)
